molecular formula C11H24O B128204 9-Methyldecan-1-ol CAS No. 55505-28-7

9-Methyldecan-1-ol

Cat. No. B128204
CAS RN: 55505-28-7
M. Wt: 172.31 g/mol
InChI Key: JTKHUJNVHQWSAY-UHFFFAOYSA-N
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Description

9-Methyldecan-1-ol is a fatty alcohol that is decan-1-ol in which one of the hydrogens at position 9 has been replaced by a methyl group . It is used for R&D purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 9-Methyldecan-1-ol is C11H24O . Its molecular weight is 172.31 . The IUPAC Standard InChI is InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

9-Methyldecan-1-ol has a boiling point of 119-120 °C (at 10 Torr) and a predicted density of 0.828±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is an oil and is colorless .

Scientific Research Applications

Pharmaceuticals and Medicine

9-Methyldecan-1-ol has potential applications in the medical field due to its properties as a fatty alcohol. It could be used in the synthesis of compounds like apolipoprotein E secretion stimulator N 4909 , which has implications for treating conditions related to lipid metabolism disorders .

Industrial Manufacturing

In industrial settings, 9-Methyldecan-1-ol can be utilized as an intermediate in chemical synthesis. Its role in the production of other complex molecules is crucial, especially in the synthesis of materials with specific desired properties .

Environmental Science

This compound may serve as a reference material in environmental studies, particularly in understanding the behavior of similar organic compounds in ecological systems. It could be used for creating standards in analytical methods that measure environmental exposure levels .

Food Technology

While direct applications in food technology are not extensively documented, related fatty alcohols and their derivatives are often explored for their roles in food processing and preservation. 9-Methyldecan-1-ol could be studied for its effects on the stability and shelf-life of food products .

Cosmetics Industry

Fatty alcohols like 9-Methyldecan-1-ol are commonly used in cosmetics for their emollient properties. They can act as thickeners or co-emulsifiers in formulations, contributing to the texture and consistency of cosmetic products .

Materials Science

In materials science, 9-Methyldecan-1-ol could be investigated for its properties when creating new polymeric materials or coatings. Its characteristics might influence the physical properties of materials, such as flexibility, durability, and resistance to environmental factors .

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

9-methyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKHUJNVHQWSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204086
Record name 9-Methyldecan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID00204086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyldecan-1-ol

CAS RN

55505-28-7, 51750-47-1
Record name 9-Methyl-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55505-28-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoundecanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyldecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055505287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyldecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyldecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoundecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOUNDECANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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